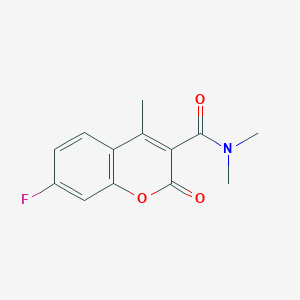![molecular formula C12H20N2S B7630615 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has been used for scientific research purposes. MXE is a derivative of the dissociative anesthetic ketamine and has similar effects on the body.
Wirkmechanismus
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This leads to a decrease in the transmission of signals between neurons, resulting in the dissociative effects of the drug. MXE also affects the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
MXE has been found to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and euphoria. It also affects the cardiovascular system, causing an increase in heart rate and blood pressure. MXE has been found to have a longer duration of action compared to ketamine, with effects lasting up to 6-8 hours.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to ketamine, allowing for longer observation periods. MXE also produces less respiratory depression compared to other dissociative anesthetics, such as phencyclidine (PCP). However, MXE has limitations as well. It is a Schedule I controlled substance in the United States, which restricts its availability for research purposes. MXE is also a relatively new drug, and more research is needed to fully understand its effects and potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for MXE research. One area of interest is its potential therapeutic uses, particularly for treating depression and anxiety disorders. MXE has also been found to have analgesic properties, and more research is needed to explore its potential as a pain reliever. Additionally, MXE has been found to have neuroprotective effects in animal models of brain injury, and more research is needed to explore its potential for treating neurodegenerative disorders. Finally, more research is needed to fully understand the long-term effects of MXE use, particularly on cognitive function and mental health.
Conclusion:
In conclusion, MXE is a dissociative anesthetic drug that has been used for scientific research purposes. It has similar effects to ketamine and has been studied for its potential therapeutic uses. MXE works by blocking NMDA receptors in the brain and affects the release of neurotransmitters. MXE has advantages and limitations for use in lab experiments, and there are several future directions for research, including exploring its potential therapeutic uses and long-term effects.
Synthesemethoden
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MXE has been used for scientific research purposes to study its effects on the central nervous system. It has been found to have similar effects as ketamine, such as dissociation, analgesia, and sedation. MXE has also been studied for its potential therapeutic uses, such as treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-9-8-13-12(15-9)10(2)14-11-6-4-3-5-7-11/h8,10-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAXVWSCRTXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)
